molecular formula C6H8N2O2 B1269090 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 53064-61-2

4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1269090
CAS RN: 53064-61-2
M. Wt: 140.14 g/mol
InChI Key: BOLAKRYXHRIMIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds similar to 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one, often involves cyclocondensation reactions or modifications of existing imidazole rings. For example, one-pot synthesis methods have been developed to create a series of diversely functionalized imidazoles, demonstrating the versatility and efficiency of such approaches in generating complex structures (Yugandar et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using spectroscopic techniques and quantum chemical calculations. Studies have shown that these compounds can have varied electronic and structural properties, significantly influenced by their functional groups and the overall molecular architecture (Gökce et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives, including this compound, participate in various chemical reactions, contributing to their wide application range. These reactions can include cycloadditions, substitutions, and redox reactions, which can alter the electronic and physical properties of the compound for targeted applications (Samai et al., 2009).

Physical Properties Analysis

The physical properties of imidazole derivatives are crucial for their practical applications. These properties can include melting points, solubility in various solvents, and crystalline structure, which are essential for understanding how these compounds can be used in real-world applications (Xie et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds are defined by their reactivity, stability, and interactions with other molecules. These properties are pivotal for their use in synthesis, catalysis, and as building blocks in larger molecular assemblies (Alves et al., 1990).

Scientific Research Applications

Synthesis of Imidazole Derivatives

The synthesis of imidazole derivatives, including compounds like 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one, has been widely studied. Mlostoń et al. (2000) demonstrated that the reaction of 1,4,5-trisubstituted 1H-imidazole 3-oxides with Ac2O leads to the formation of 1,3-dihydro-2H-imidazol-2-ones in good yields. This method is significant for generating various imidazole derivatives under controlled conditions (Mlostoń et al., 2000).

Cardiotonic Agents

This compound derivatives have been evaluated as cardiotonic agents. Research by Schnettler et al. (1982) showed that these derivatives can increase cardiac contractile force, indicating potential utility in treating congestive heart failure. This research has laid the groundwork for further exploration of these compounds in cardiotonic therapies (Schnettler et al., 1982).

properties

IUPAC Name

4-acetyl-5-methyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(4(2)9)8-6(10)7-3/h1-2H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLAKRYXHRIMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343125
Record name 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53064-61-2
Record name 4-Acetyl-5-methyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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